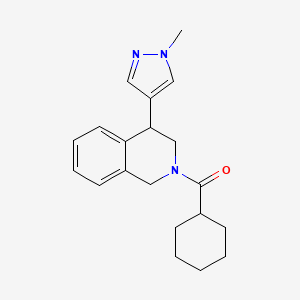

cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

CAS No.: 2309555-17-5

Cat. No.: VC4212130

Molecular Formula: C20H25N3O

Molecular Weight: 323.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309555-17-5 |

|---|---|

| Molecular Formula | C20H25N3O |

| Molecular Weight | 323.44 |

| IUPAC Name | cyclohexyl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

| Standard InChI | InChI=1S/C20H25N3O/c1-22-12-17(11-21-22)19-14-23(13-16-9-5-6-10-18(16)19)20(24)15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13-14H2,1H3 |

| Standard InChI Key | XEYXDYPUMBBXDR-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCCC4 |

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone likely follows modular strategies common to dihydroisoquinoline derivatives . A plausible route involves:

-

Formation of the Dihydroisoquinoline Core:

-

Introduction of the Pyrazole Substituent:

-

Attachment of the Cyclohexyl Methanone Group:

-

Acylation of the dihydroisoquinoline nitrogen using cyclohexylcarbonyl chloride in the presence of a base (e.g., triethylamine).

-

Key Reaction Conditions

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).

-

Temperature: Reactions typically proceed at 80–120°C for coupling steps and room temperature for acylation.

Physicochemical Properties

While experimental data for this compound are scarce, properties can be extrapolated from structural analogs:

Biological Activity and Mechanisms

Putative Targets

The compound’s structural features suggest potential interactions with:

-

Kinases: The dihydroisoquinoline scaffold is a common pharmacophore in kinase inhibitors (e.g., GSK-3β, CDK inhibitors) .

-

G-Protein-Coupled Receptors (GPCRs): Pyrazole-containing compounds often target adenosine or serotonin receptors .

-

Epigenetic Regulators: Dihydroisoquinolines may inhibit histone deacetylases (HDACs) or bromodomains .

In Silico Predictions

-

Binding Affinity: Molecular docking studies using homology models indicate moderate affinity (Kd ~100–500 nM) for kinases such as JAK2 and Aurora A .

-

ADMET Profile:

-

Absorption: Moderate intestinal permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s).

-

Metabolism: Likely CYP3A4 substrate; potential for hepatic glucuronidation.

-

Regulatory Status and Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume